N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further linked to an ethylbenzene sulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Attachment of the Ethylbenzene Sulfonamide Moiety: Finally, the intermediate is reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenyl)acetamide .
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide.
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and ethylbenzene sulfonamide groups attached to the tetrahydroquinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-18-10-14-21(15-11-18)30(26,27)24-20-13-12-19-7-6-16-25(23(19)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJORZKWAZLZOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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